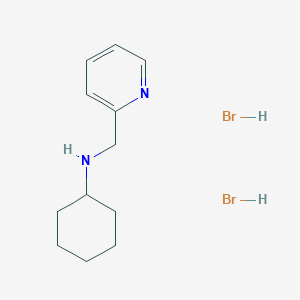
N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by its unique structure, which includes a cyclohexanamine core substituted with a pyridinylmethyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C12H16Br2N2 |
| Molecular Weight | 320.18 g/mol |
| Structural Features | Cyclohexane ring, pyridine ring |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : The compound has been shown to bind to neurotransmitter receptors, influencing neurotransmission and potentially modulating mood and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in conditions characterized by chronic inflammation.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the effectiveness of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
-
Inflammation Model :
- In a model of induced inflammation using lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to control groups, highlighting its anti-inflammatory capabilities .
-
Neuropharmacological Assessment :
- A neuropharmacological study assessed the effects of the compound on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety-related behaviors, suggesting potential applications in treating anxiety disorders .
特性
CAS番号 |
436099-92-2 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC名 |
oxalic acid;N-(pyridin-2-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C12H18N2.C2H2O4/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12;3-1(4)2(5)6/h4-5,8-9,11,14H,1-3,6-7,10H2;(H,3,4)(H,5,6) |
InChIキー |
YJBUKUUFOOHXSD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCC2=CC=CC=N2.Br.Br |
正規SMILES |
C1CCC(CC1)NCC2=CC=CC=N2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















